

methods for assessing cytokine induction by STING agonist-24

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Compound of Interest

Compound Name: STING agonist-24

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Methods for Assessing Cytokine Induction by STING Agonists

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

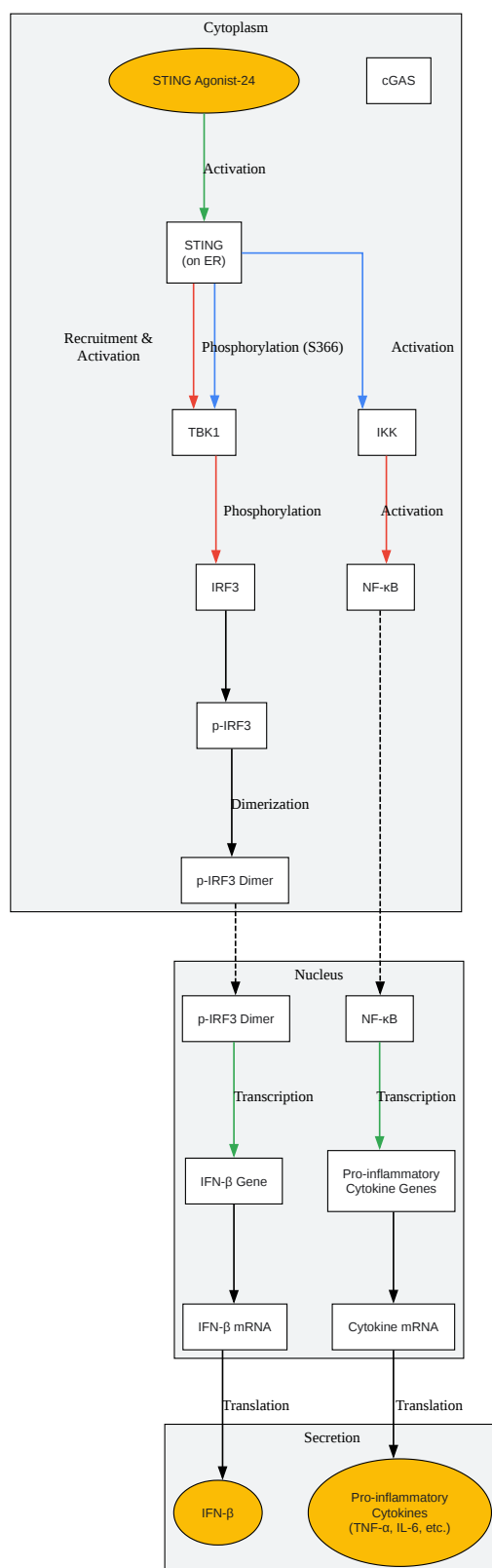
Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response. Consequently, STING agonists are being actively investigated as promising therapeutic agents, particularly in the field of cancer immunotherapy.

This document provides detailed application notes and protocols for assessing the induction of cytokines by STING agonists. The methodologies described herein are essential for the discovery, characterization, and pre-clinical development of novel STING-targeting compounds. While the query specified "**STING agonist-24**," this term does not correspond to a widely recognized agonist in the scientific literature. Therefore, this document will provide data and protocols applicable to well-characterized and commonly used STING agonists, such as the natural ligand 2'3'-cGAMP and the synthetic agonist ADU-S100, which can be considered representative for the class.

STING Signaling Pathway

Upon binding of a STING agonist, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to drive the transcription of type I interferons, such as IFN- β . Concurrently, the STING pathway can also activate the NF- κ B signaling pathway, leading to the production of various pro-inflammatory cytokines like TNF- α and IL-6.



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Caption: STING Signaling Pathway leading to cytokine production.

Data Presentation: In Vitro Cytokine Induction

The following tables summarize quantitative data on cytokine induction by representative STING agonists in various in vitro models.

Table 1: EC50 Values for IFN- β Induction by 2'3'-cGAMP

Cell Line	Species	EC50 for IFN- β Induction	Reference
L929	Murine	15 - 42 nM	[1]
THP-1 (reporter)	Human	10.6 μ M	[2]
PBMCs	Human	IFN- α : 8.46 μ M, IFN- γ : 7.1 μ M	[3]

Table 2: Cytokine Induction in Human PBMCs and THP-1 cells

Cell Type	STING Agonist	Concentration	Cytokine	Fold Induction / Concentration	Reference
Human PBMCs	SHR1032	Not specified	IFN- β	Significantly higher than ADU-S100	[4]
Human PBMCs	DSDP	Not specified	Interferon-dominant response	-	[5]
THP-1	2'3'-cGAMP	>100 μ M	IFN- β	Not specified	

Data Presentation: In Vivo Cytokine Induction

The following table summarizes quantitative data on cytokine induction by the STING agonist ADU-S100 in a mouse model.

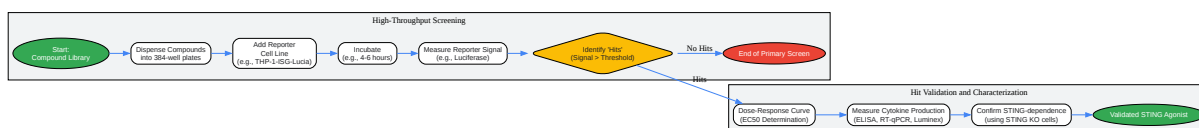
Table 3: In Vivo Cytokine Induction by ADU-S100 in a Mouse Tumor Model

Sample Type	Cytokine	Fold Increase (Combination Tx vs. Control)	Reference
Blood Plasma	CCL2	3.4	
Blood Plasma	CXCL10	4.4	
Blood Plasma	IL-6	4.2	
Blood Plasma	IFN- α	2.7	
Blood Plasma	IFN- γ	19.6	
Tumor Lysates	CCL2	2.6	
Tumor Lysates	CXCL10	2.8	
Tumor Lysates	IL-6	3.1	
Tumor Lysates	IFN- α	1.8	
Tumor Lysates	IFN- γ	4.1	

Experimental Protocols

This section provides detailed protocols for commonly used methods to assess cytokine induction by STING agonists.

Experimental Workflow for Screening STING Agonists



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